3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is an organic compound that belongs to the class of amides It features a complex structure with a methoxyphenyl group, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Synthesis of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the methoxyphenyl group:
Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or acid chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the thiophene ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
- 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]butanamide
Uniqueness
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-18-17(23-20-11)16-14(9-10-24-16)19-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBFUCKVWFUPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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